molecular formula C25H19FO6 B14115465 Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B14115465
M. Wt: 434.4 g/mol
InChI Key: SFTNRGMKKWFURV-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, which is a fused ring system containing a benzene ring and a pyrone ring. The compound also features a fluorophenyl group and an ethyl benzoate moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the chromen-4-one core.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the ethyl benzoate moiety influences its pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other chromen-4-one derivatives, such as:

    7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.

    4-Hydroxycoumarin: A precursor for anticoagulant drugs like warfarin.

    6,7-Dimethoxy-4-methylcoumarin: Studied for its potential anti-inflammatory and antioxidant activities.

The uniqueness of ethyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H19FO6

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C25H19FO6/c1-2-29-25(28)16-7-9-18(10-8-16)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-17-5-3-4-6-21(17)26/h3-13,15H,2,14H2,1H3

InChI Key

SFTNRGMKKWFURV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F

Origin of Product

United States

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